

# Phthalate Exposure and the Risk of Hormone-Related Cancers: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Phthalate**  
Cat. No.: **B1215562**

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

**Abstract:** **Phthalates**, a class of ubiquitous endocrine-disrupting chemicals (EDCs), are widely used as plasticizers and solvents in a vast array of consumer and medical products.[\[1\]](#)[\[2\]](#) Pervasive human exposure occurs through ingestion, inhalation, and dermal contact.[\[3\]](#)[\[4\]](#) Due to their ability to interfere with hormonal systems, there is growing concern about their potential role in the etiology of hormone-sensitive cancers.[\[5\]](#)[\[6\]](#) These cancers, including those of the breast, prostate, and thyroid, are significantly influenced by endocrine pathways.[\[6\]](#) This technical guide provides a comprehensive overview of the current evidence linking **phthalate** exposure to the risk of hormone-related cancers, details common experimental methodologies for exposure assessment, summarizes quantitative epidemiological data, and illustrates the key molecular signaling pathways involved.

## Methodologies for Phthalate Exposure Assessment

The most common and reliable method for assessing human exposure to non-persistent chemicals like **phthalates** is through the measurement of their metabolites in biological samples, primarily urine.[\[4\]](#)[\[7\]](#)[\[8\]](#) **Phthalate** diesters are rapidly metabolized in the body to their respective monoesters and further oxidized metabolites, which are then excreted.[\[9\]](#) Measuring these metabolites is preferred over measuring the parent compounds as it provides a more accurate reflection of the internal dose and avoids issues with external contamination during sample collection and analysis.[\[4\]](#)

# Key Experimental Protocol: Urinary Metabolite Analysis

A typical workflow for the analysis of **phthalate** metabolites in urine involves sample collection, enzymatic deconjugation, extraction, and instrumental analysis.

## Experimental Workflow: Urinary **Phthalate** Metabolite Analysis



[Click to download full resolution via product page](#)

A typical laboratory workflow for assessing **phthalate** exposure.

### Protocol Details:

- Sample Collection: Spot urine samples are collected from study participants.<sup>[10]</sup> First morning voids are often preferred as they may represent a more integrated exposure over the preceding hours.
- Enzymatic Deconjugation: **Phthalate** metabolites are primarily excreted as glucuronide conjugates.<sup>[9]</sup> To measure the total metabolite concentration, samples are treated with a  $\beta$ -glucuronidase enzyme to hydrolyze the conjugates and release the free metabolites.
- Sample Extraction: The metabolites are then concentrated and purified from the urine matrix. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are the most common techniques used for this purpose.<sup>[11]</sup>
- Instrumental Analysis: The extracted samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).<sup>[11]</sup> <sup>[12]</sup> This technique offers high sensitivity and specificity, allowing for the accurate quantification of a wide range of **phthalate** metabolites even at low environmental concentrations.<sup>[12]</sup>

# Association with Hormone-Related Cancers: Epidemiological Evidence

The link between **phthalate** exposure and hormone-related cancers has been investigated in numerous epidemiological studies, with results often varying by the specific **phthalate** metabolite and cancer type. Meta-analyses provide a valuable tool for summarizing these findings.

## Breast Cancer

The association between **phthalates** and breast cancer is complex and remains a subject of ongoing research.<sup>[13][14]</sup> **Phthalates** are considered potential endocrine disruptors that may influence breast tumor development through mechanisms like estrogen receptor (ER) signaling.<sup>[3][15]</sup>

Table 1: Summary of Meta-Analyses on **Phthalate** Metabolite Exposure and Breast Cancer Risk

| Phthalate Metabolite                            | Pooled Odds Ratio (OR) | 95% Confidence Interval (CI) | Association with Breast Cancer | Reference                                 |
|-------------------------------------------------|------------------------|------------------------------|--------------------------------|-------------------------------------------|
| <b>Mono-benzyl phthalate (MBzP)</b>             | <b>0.73</b>            | <b>0.60–0.90</b>             | <b>Negative</b>                | <a href="#">[13]</a> <a href="#">[16]</a> |
| Mono-2-isobutyl phthalate (MiBP)                | 0.75                   | 0.58–0.98                    | Negative                       | <a href="#">[13]</a> <a href="#">[16]</a> |
| Mono-ethyl phthalate (MEP)                      | 0.96                   | 0.62–1.48                    | No significant association     | <a href="#">[16]</a>                      |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | 1.12                   | 0.88–1.42                    | No significant association     | <a href="#">[16]</a>                      |
| Mono-2-ethylhexyl phthalate (MEHP)              | 1.13                   | 0.74–1.73                    | No significant association     | <a href="#">[16]</a>                      |
| Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP)     | 1.01                   | 0.74–1.40                    | No significant association     | <a href="#">[16]</a>                      |
| Mono-(3-carboxypropyl) phthalate (MCPP)         | 0.74                   | 0.48–1.14                    | No significant association     | <a href="#">[16]</a>                      |

| Mono-butyl **phthalate** (MBP) | 0.80 | 0.55–1.15 | No significant association |[\[16\]](#) |

Note: Data is from a 2021 meta-analysis including nine studies with 7,820 cases and controls.

[\[13\]](#)[\[16\]](#) The analysis compared the highest versus the lowest exposure levels.

Interestingly, a 2021 meta-analysis found that the urinary metabolites MBzP and MiBP were negatively associated with breast cancer risk.[\[13\]](#)[\[16\]](#) However, other studies have suggested positive associations for metabolites of Di(2-ethylhexyl) **phthalate** (DEHP), particularly in premenopausal women.[\[1\]](#) The conflicting results highlight the need for more large-scale prospective cohort studies to clarify these relationships.[\[16\]](#)[\[17\]](#)

## Prostate Cancer

Prostate cancer is another hormone-sensitive malignancy where the androgen and estrogen pathways play a critical role.[\[6\]](#)[\[18\]](#) Several studies suggest that **phthalates**, by acting on these pathways, may be associated with prostate cancer risk.[\[9\]](#)[\[19\]](#)

Table 2: Summary of Studies on **Phthalate** Metabolite Exposure and Prostate Cancer Risk

| Phthalate / Metabolite Group                   | Finding                                                                                            | Study Type / Population            | Reference                                |
|------------------------------------------------|----------------------------------------------------------------------------------------------------|------------------------------------|------------------------------------------|
| Molar sum of DEHP metabolites ( $\Sigma$ DEHP) | <b>Positively associated with increased risk of prostate cancer and higher PSA concentrations.</b> | Cross-sectional (NHANES 2003-2010) | <a href="#">[19]</a>                     |
| Mono-benzyl phthalate (MBzP)                   | Identified as a high molecular weight phthalate metabolite associated with prostate cancer.        | Cross-sectional (NHANES 2003-2010) | <a href="#">[19]</a>                     |
| Di-n-butyl phthalate (DBP)                     | A meta-analysis showed a significant association between urinary DBP and overall cancer risk.      | Meta-analysis (11 studies)         | <a href="#">[6]</a> <a href="#">[20]</a> |

| DEHP metabolites (MEHHP, MECPP) | A meta-analysis showed a significant association between these metabolites and overall cancer risk. | Meta-analysis (11 studies) |[\[6\]](#)[\[20\]](#) |

A meta-analysis published in 2024 found that exposure to certain **phthalate** metabolites, including MEHHP, MECPP, DBP, and MBzP, was significantly associated with an increased risk of cancer, including prostate cancer.[6][20] In vitro studies have shown that **phthalates** like DBP can promote the proliferation of prostate cancer cells.[18][21]

## Thyroid Cancer

The incidence of thyroid cancer has been rising, and exposure to EDCs is considered a potential contributing factor.[22] **Phthalates** can disrupt thyroid hormone homeostasis, which may play a role in thyroid carcinogenesis.[23]

Table 3: Summary of Meta-Analyses on **Phthalate** Metabolite Exposure and Thyroid Cancer Risk

| Phthalate / Metabolite Group                    | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Association with Thyroid Cancer | Reference |
|-------------------------------------------------|------------------------------------|------------------------------|---------------------------------|-----------|
| All Phthalates (PAEs)                           | 0.30                               | 0.02, 0.58                   | Positive                        |           |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | 0.54                               | 0.12, 0.97                   | Positive                        |           |
| Mono-methyl phthalate (MMP)                     | 0.29                               | 0.06, 0.52                   | Positive                        |           |

| Mono-(2-ethyl-5-carboxypentyl) **phthalate** (MECPP) | 0.74 | 0.47, 1.01 | Positive | |

Note: Data is from a 2023 meta-analysis of case-control studies. An SMD > 0 indicates higher exposure levels in cancer cases compared to controls.

A 2023 meta-analysis concluded that overall **phthalate** exposure was positively associated with thyroid cancer risk. Specifically, higher levels of the metabolites MEHHP, MMP, and MECPP were linked to an increased risk. Other case-control studies have corroborated these

findings, showing positive associations for DEHP metabolites with papillary thyroid carcinoma.  
[\[22\]](#)

## Other Hormone-Related Cancers

- Ovarian Cancer: Emerging evidence suggests **phthalates** may contribute to ovarian cancer development by dysregulating metabolic pathways and remodeling the tumor microenvironment.[\[24\]](#)[\[25\]](#)
- Testicular Cancer: A 2021 meta-analysis found that maternal exposure to combined EDCs, a category that includes **phthalates**, was associated with a higher risk of testicular cancer in male offspring.[\[26\]](#)

## Molecular Mechanisms and Signaling Pathways

**Phthalates** exert their effects through multiple molecular pathways, often by mimicking or antagonizing endogenous hormones and interacting with nuclear receptors.

### Estrogen Receptor (ER) Signaling

One of the most well-described mechanisms involves the interaction of **phthalates** with estrogen receptors (ER $\alpha$  and ER $\beta$ ).[\[27\]](#) Certain **phthalates** and their metabolites can bind to ERs, inducing a conformational change, dimerization, and subsequent translocation to the nucleus where the complex binds to Estrogen Response Elements (EREs) on DNA, modulating the transcription of target genes involved in cell proliferation, survival, and differentiation.[\[14\]](#)  
[\[27\]](#)

#### **Phthalate** Interaction with Estrogen Receptor Signaling



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [breastcanceruk.org.uk](http://breastcanceruk.org.uk) [breastcanceruk.org.uk]
- 2. [bcpp.org](http://bcpp.org) [bcpp.org]
- 3. Endocrine disruption to metastasis: How phthalates promote breast carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Environmental Contamination and Chronic Exposure to Endocrine-Disrupting Phthalates: An Overlooked and Emerging Determinant for Hormone-Sensitive Cancers | Das | Journal of the Indian Institute of Science [journal.iisc.ac.in]

- 6. Association between urinary phthalates and phthalate metabolites and cancer risk: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exposure Assessment Issues in Epidemiology Studies of Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urinary Biomarkers of Phthalates Exposure, Blood Lead Levels, and Risks of Thyroid Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Methodologies for the Assessment of Phthalate Exposure in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Implication of dietary phthalates in breast cancer. A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phthalate Exposure and Breast Cancer Incidence: A Danish Nationwide Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Association of Bisphenol A and Phthalates with Risk of Breast Cancer: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Large study fails to link phthalates and increased breast cancer risk - ecancer [ecancer.org]
- 18. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor- $\beta$  in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Associations of phthalates with prostate cancer among the US population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Association between urinary phthalates and phthalate metabolites and cancer risk: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. endocrine-abstracts.org [endocrine-abstracts.org]
- 22. Endocrine Disrupting Chemicals and Thyroid Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phthalates unleashed: decoding ovarian carcinogenesis through multi-omics networks, single-cell insights, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Endocrine Disrupting Chemicals and Risk of Testicular Cancer: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phthalate Exposure and the Risk of Hormone-Related Cancers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215562#phthalate-exposure-and-risk-of-hormone-related-cancers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)